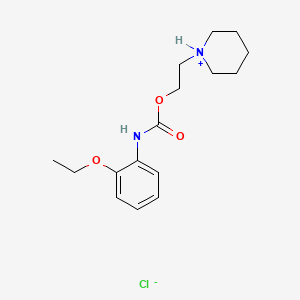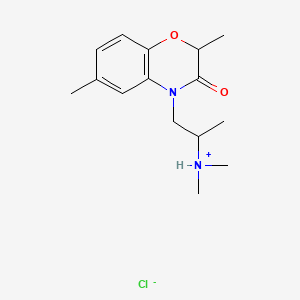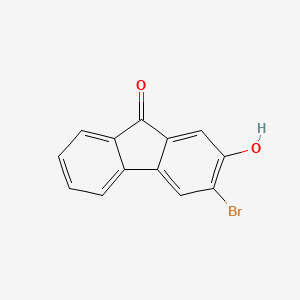
3-bromo-2-hydroxy-9H-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-hydroxy-9H-fluoren-9-one is a brominated derivative of fluoren-9-one, a polycyclic aromatic ketone. This compound is characterized by the presence of a bromine atom at the 3-position and a hydroxyl group at the 2-position on the fluoren-9-one framework. It is a solid, typically white to yellow in color, and has applications in various fields of chemistry, biology, and industry.
Synthetic Routes and Reaction Conditions:
Bromination of Fluoren-9-one: The compound can be synthesized by the bromination of fluoren-9-one using bromine in the presence of a suitable catalyst such as iron(III) bromide (FeBr3). The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) at a temperature of around 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound involves large-scale bromination and hydroxylation processes, often using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and optimizing the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2). The oxidation of the hydroxyl group can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can reduce the ketone group to an alcohol.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, using sodium hydroxide (NaOH) can lead to the formation of a phenol derivative.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO2Cl2, in aqueous or organic solvents.
Reduction: LiAlH4, NaBH4, in solvents like ether or THF.
Substitution: NaOH, in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Phenols or other substituted derivatives.
Scientific Research Applications
3-Bromo-2-hydroxy-9H-fluoren-9-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biological assays.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-bromo-2-hydroxy-9H-fluoren-9-one exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
3-Bromofluoren-9-one: Lacks the hydroxyl group at the 2-position.
2-Hydroxyfluoren-9-one: Lacks the bromine atom at the 3-position.
9H-Fluoren-9-one: The parent compound without any substituents.
Uniqueness: 3-Bromo-2-hydroxy-9H-fluoren-9-one is unique due to the presence of both bromine and hydroxyl groups, which can influence its reactivity and biological activity. This combination of functional groups allows for a wider range of chemical transformations and applications compared to its similar counterparts.
Properties
CAS No. |
251576-12-2 |
|---|---|
Molecular Formula |
C13H7BrO2 |
Molecular Weight |
275.10 g/mol |
IUPAC Name |
3-bromo-2-hydroxyfluoren-9-one |
InChI |
InChI=1S/C13H7BrO2/c14-11-5-9-7-3-1-2-4-8(7)13(16)10(9)6-12(11)15/h1-6,15H |
InChI Key |
GDPRHYMHRAOGCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3C2=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


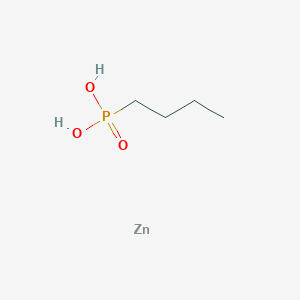
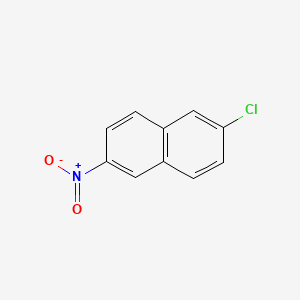
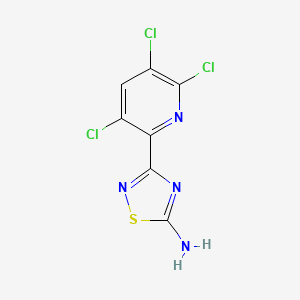
![Acetamide, N-[2-[(2-cyano-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B15344714.png)
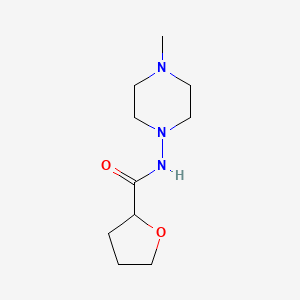

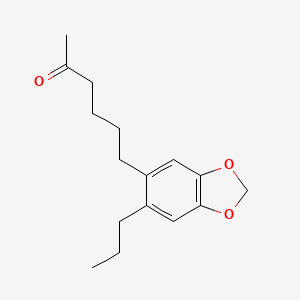
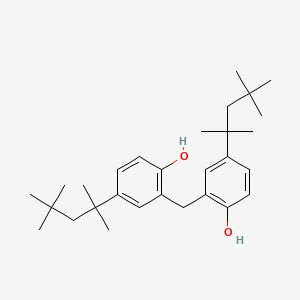
![2-amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15344748.png)
